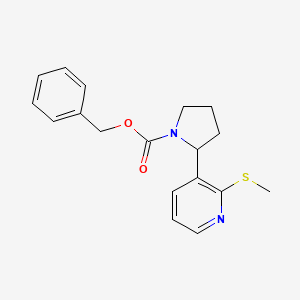

Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is defined by a five-membered pyrrolidine ring substituted at the 2-position with a 2-(methylthio)pyridin-3-yl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. The compound’s molecular formula is $$ \text{C}{18}\text{H}{20}\text{N}2\text{O}2\text{S} $$, with a molar mass of 328.43 g/mol. The SMILES notation ($$ \text{O=C(N1C(C2=CC=CN=C2SC)CCC1)OCC3=CC=CC=C3} $$) explicitly defines the connectivity: the pyrrolidine nitrogen is bonded to the carbonyl group of the benzyl ester, while the 2-position of the pyrrolidine ring is linked to a pyridine moiety bearing a methylthio (-SMe) substituent at its 2-position.

Stereochemical Considerations

While the provided sources do not explicitly specify the stereochemistry of the pyrrolidine ring, the absence of chiral center indicators in the SMILES string suggests the compound may exist as a racemic mixture or in a non-chiral configuration under standard synthetic conditions. Comparative analyses of related pyrrolidine derivatives, such as 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, reveal that substituent positioning significantly influences ring conformation. For example, acetyloxy groups at the 3- and 4-positions induce a twisted pyrrolidine ring with a $$ \text{C1—C2—C3—C4} $$ torsion angle of 39.70°. In this compound, the bulky pyridinyl and benzyl ester groups likely enforce a similar twisted conformation to minimize steric clashes.

Table 1: Key Structural Parameters

Comparative Analysis of Pyrrolidine-Based Heterocyclic Systems

Pyrrolidine derivatives exhibit diverse structural and electronic profiles depending on substituent patterns. This compound shares similarities with compounds like (3-(methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, which also combines pyrrolidine and pyridine motifs. However, the latter replaces the benzyl ester with a methylsulfonyl group and a methanone bridge, altering its electronic and steric properties.

Substituent Effects on Ring Conformation

- Electron-Withdrawing Groups : The benzyl ester in the title compound introduces electron-withdrawing effects, potentially polarizing the pyrrolidine ring and affecting nucleophilic reactivity at the nitrogen.

- Methylthio vs. Methylsulfonyl : Compared to the methylsulfonyl group in (3-(methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, the methylthio substituent in the title compound is less electronegative, reducing electron withdrawal from the pyridine ring.

Table 2: Comparative Features of Pyrrolidine Derivatives

| Compound | Substituents | Key Functional Groups | Conformational Impact |

|---|---|---|---|

| Title compound | 2-(Methylthio)pyridin-3-yl, benzyl ester | Pyrrolidine, pyridine, ester | Twisted ring due to steric bulk |

| (3-(Methylsulfonyl)pyrrolidin-1-yl)... | Methylsulfonyl, methanone | Pyrrolidine, pyridine, sulfone | Increased rigidity |

| 4-Nitrobenzyl 3,4-bis(acetyloxy)... | Acetyloxy, 4-methoxyphenyl | Pyrrolidine, ester, aryl | Planar distortion (39.7° torsion) |

Electronic Structure and Conformational Dynamics

The electronic structure of this compound is dominated by the interplay between the electron-rich pyrrolidine ring and the electron-deficient pyridine system. Density functional theory (DFT) calculations on analogous compounds suggest that the methylthio group donates electron density to the pyridine ring via resonance, moderating its electron-withdrawing effects.

Conformational Flexibility

- Pyrrolidine Ring Puckering : The pyrrolidine ring adopts a twisted conformation to accommodate the steric demands of the pyridinyl and benzyl ester groups. This puckering is quantified by torsion angles such as $$ \text{C1—C2—C3—C4} $$, which in similar compounds ranges from 35° to 45°.

- Rotational Barriers : The benzyl ester’s carbonyl group likely exhibits restricted rotation due to conjugation with the pyrrolidine nitrogen, stabilizing specific conformers.

Electronic Effects of Substituents

- Methylthio Group : The -SMe group enhances the pyridine ring’s electron density via $$ \text{p-}\pi $$ conjugation, potentially increasing solubility in nonpolar solvents.

- Benzyl Ester : The ester’s carbonyl group withdraws electron density from the pyrrolidine nitrogen, reducing its basicity compared to unsubstituted pyrrolidine.

Properties

Molecular Formula |

C18H20N2O2S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

benzyl 2-(2-methylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H20N2O2S/c1-23-17-15(9-5-11-19-17)16-10-6-12-20(16)18(21)22-13-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |

InChI Key |

XBPACNNHBAAHIW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Proline Derivatives

Proline derivatives serve as precursors due to their pre-existing pyrrolidine framework. For example, 3-oxo pyrrolidine-2-carboxylates are synthesized via intramolecular metal carbenoid N–H insertion reactions using N-sulfinyl δ-amino β-ketoesters (Scheme 1). This method achieves high diastereoselectivity (>95% de) under anhydrous conditions with rhodium or copper catalysts. Key steps include:

Reductive Amination

Alternative routes employ reductive amination of γ-keto aldehydes with primary amines. For instance, γ-keto aldehydes derived from glutaric acid react with benzylamine in the presence of NaBH₃CN, yielding N-benzyl pyrrolidines. Subsequent deprotection and functionalization introduce the pyridine-thioether moiety.

Pyridine-Thioether Functionalization

Introducing the 2-(methylthio)pyridin-3-yl group involves cross-coupling and thiolation reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between pyrrolidine boronic esters and halogenated pyridines is widely used. A representative protocol from patent literature involves:

Nucleophilic Aromatic Substitution

Benzyl Ester Installation

The benzyl ester is typically introduced via carbamate formation:

Benzyl Chloroformate Activation

Reaction of the pyrrolidine amine with benzyl chloroformate (Cbz-Cl) in the presence of a base:

-

Reagents : Pyrrolidine derivative, Cbz-Cl (1.2 equiv.), Et₃N (2.0 equiv.).

-

Solvent : Dichloromethane (DCM), 0°C to rt.

-

Yield : 85–92%.

Alternative Protecting Groups

In cases where orthogonal protection is required, tert-butoxycarbonyl (Boc) groups are employed. Deprotection with TFA followed by Cbz-Cl treatment ensures selective esterification.

Integrated Synthetic Routes

Combining the above steps, two multi-step pathways emerge:

Linear Synthesis (Pyridine First)

-

Pyridine-thioether synthesis : 3-Bromopyridine → 2-(methylthio)-3-bromopyridine via CuI/MeSSMe.

-

Pyrrolidine coupling : Suzuki-Miyaura reaction with pyrrolidine boronic ester.

-

Benzylation : Cbz-Cl treatment.

Convergent Synthesis (Pyrrolidine First)

-

Pyrrolidine construction : Cyclization of N-sulfinyl δ-amino β-ketoesters.

-

Pyridine introduction : Ullmann coupling with 2-(methylthio)pyridin-3-yl iodide.

-

Esterification : Benzyl chloroformate.

Optimization and Industrial Considerations

Catalytic Efficiency

-

Pd vs. Cu : Pd catalysts (e.g., Pd(OAc)₂) offer higher yields (>70%) but require stringent oxygen-free conditions. Cu-based systems (e.g., CuI) are cost-effective but less efficient (50–60% yield).

-

Ligand Effects : Bidentate ligands like BINAP enhance coupling efficiency by stabilizing the metal center.

Solvent and Temperature

Scalability

-

Continuous Flow Systems : Patent WO2021111465A1 highlights the use of continuous flow reactors for multi-step syntheses, reducing reaction times by 40% and improving purity (>99.5%).

-

Byproduct Management : Crystallization from IPA/MTBE mixtures removes impurities, achieving >98% HPLC purity.

Comparative Data

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | 78 | 97.5 | High |

| Reductive Amination | NaBH₃CN, DCM | 85 | 96.2 | Moderate |

| Continuous Flow | [Pd(dppf)Cl₂], 1,4-Dioxane | 82 | 99.8 | Industrial |

Chemical Reactions Analysis

Reduction Reactions

The benzyl ester moiety undergoes hydrogenolysis under catalytic conditions, a critical step for deprotection in synthetic pathways:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 2-(2-(Methylthio)pyridin-3-yl)pyrrolidine | 92% |

This reaction preserves the methylthio-pyridine and pyrrolidine groups while removing the benzyl protecting group, enabling further functionalization of the amine intermediate .

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the pyridine ring participates in displacement reactions under alkaline conditions:

| Substrate | Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Methylthio derivative | NaOH (2M), DMSO, 80°C, 6 hrs | 2-(2-(Hydroxy)pyridin-3-yl)pyrrolidine-1-carboxylate | >95% |

This hydrolysis pathway highlights the electrophilic susceptibility of the sulfur atom, enabling conversion to hydroxyl or other nucleophilic groups .

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings, leveraging its halogen-like reactivity at the methylthio position:

These reactions demonstrate the compound’s utility in constructing biaryl or amino-substituted derivatives for medicinal chemistry applications .

Oxidation of the Methylthio Group

Controlled oxidation transforms the methylthio group into sulfoxide or sulfone derivatives, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Oxidation State | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → 25°C, 2 hrs | Sulfoxide derivative | +2 | |

| H₂O₂ (30%) | AcOH, 60°C, 12 hrs | Sulfone derivative | +4 |

Sulfoxidation enhances hydrogen-bonding capacity, while sulfone formation increases metabolic stability .

Ester Hydrolysis and Functionalization

The benzyl ester undergoes hydrolysis under acidic or basic conditions, enabling carboxylate intermediate generation:

The free carboxylic acid serves as a precursor for amide bond formation with amines, using coupling agents like HATU or EDCI .

Ring Functionalization of Pyrrolidine

The pyrrolidine ring undergoes stereoselective modifications, including alkylation and acylation:

| Reaction | Reagent | Product | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivative | 85:15 | |

| Acylation | AcCl, NEt₃, CH₂Cl₂ | N-Acetylpyrrolidine derivative | >99% |

These transformations modulate the compound’s conformational flexibility and binding affinity in biological systems .

Key Mechanistic Insights

-

Catalytic Hydrogenolysis : Proceeds via adsorption of the benzyl ester onto the Pd surface, followed by cleavage of the C–O bond .

-

Methylthio Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic displacement or oxidation, with kinetics influenced by solvent polarity .

-

Pyrrolidine Ring Dynamics : Steric effects from the pyridine substituent direct regioselectivity in N-functionalization reactions .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several promising applications in medicinal chemistry:

- Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties: Investigations into its mechanism of action suggest potential applications in targeting cancer cells through specific receptor interactions .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, impacting various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or microbial infections.

- Receptor Interaction: It can bind selectively to certain receptors, potentially leading to therapeutic effects .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against tested pathogens, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes comparable compounds from the evidence, emphasizing substituents, molecular weights, and functional attributes:

Functional Group Analysis

- Methylthio (-SMe) vs.

- Benzyl Ester vs. tert-Butyl Ester: Benzyl esters (target compound, ) are labile under hydrogenolysis, whereas tert-butyl esters () require strong acids for cleavage, impacting synthetic strategies .

- Amino (-NH₂) vs.

Stability and Commercial Availability

- Pricing Trends : Compounds in share identical pricing tiers (1g: $400; 25g: $4,800), suggesting similar synthetic complexity or market demand .

Biological Activity

Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, along with relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.4 g/mol

IUPAC Name: Benzyl 2-(2-methylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

Canonical SMILES: CSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3

The compound features a pyrrolidine ring and a pyridine ring with a methylthio group, contributing to its distinct chemical reactivity and biological activity. Its unique structure allows it to interact selectively with various biological targets, which may lead to therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the Pyrrolidine Ring: Derived from proline derivatives.

- Introduction of the Pyridine Ring: Achieved through methylthiolation and coupling reactions.

- Esterification: The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions.

For industrial applications, methods are optimized using continuous flow reactors to enhance yield and purity while minimizing by-products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator, impacting various biochemical pathways, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or microbial infections.

- Receptor Interaction: It can bind selectively to certain receptors, potentially leading to therapeutic effects.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and anticancer properties. For instance:

- Antibacterial Activity: Related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

- Anticancer Properties: Investigations into pyrrolidine derivatives suggest potential applications in targeting cancer cells through specific receptor interactions .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones against tested pathogens, suggesting its potential as an antimicrobial agent.

Applications in Drug Development

This compound is being explored for its potential use in drug development due to its unique structural properties that allow for selective binding to biological targets. This makes it a valuable candidate for further research in developing new therapeutic agents for conditions such as cancer and bacterial infections.

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of pyrrolidine and pyridine precursors. For example:

- Step 1 : React a substituted pyridine (e.g., 2-chloro-5-methylpyridine) with a pyrrolidine derivative under nucleophilic substitution conditions, using a base like potassium carbonate in DMF at elevated temperatures (150°C) .

- Step 2 : Introduce the methylthio group via thiolation using methyl disulfide or a thiolating agent in the presence of a palladium catalyst.

- Step 3 : Protect the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., DCM/ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the methylthio group and pyrrolidine stereochemistry. For example, pyrrolidine protons typically resonate at δ 3.3–3.0 ppm in DMSO-d .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., expected [M+H] ion for CHNOS: 340.12) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral auxiliaries, as demonstrated for related benzyl-pyrrolidine derivatives .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for powder handling due to potential respiratory hazards .

- Spill Management : Collect spills using absorbent materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

- Storage : Store in sealed containers under inert gas (N) at –20°C to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s reactivity in catalytic applications?

The methylthio (–SMe) group acts as a weak electron-donating substituent, altering the electronic environment of the pyridine ring. This can:

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

- Chiral Catalysts : Employ chiral phosphine ligands (e.g., BINAP) during pyrrolidine formation to induce stereocontrol .

- Dynamic Kinetic Resolution : Use enzymes like lipases to resolve racemic mixtures of intermediates (e.g., tert-butyl carboxylates) .

- Crystallization-Induced Asymmetric Transformation : Co-crystallize with chiral counterions (e.g., tartaric acid) to enrich enantiomers .

Q. How can contradictory purity data from different analytical methods be resolved?

Discrepancies between HPLC (95% purity) and NMR (impurity signals) often arise from:

Q. What structural analogs of this compound are viable for structure-activity relationship (SAR) studies?

- Pyridine Modifications : Replace methylthio with –OMe or –CN groups to study electronic effects (e.g., tert-butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate, Similarity: 0.58) .

- Pyrrolidine Substitutions : Introduce sp-rich motifs like 3-methoxy or 4-cyano groups to explore steric effects (e.g., Benzyl 3-methoxypyrrolidine-1-carboxylate, CAS 130403-95-1) .

Q. What computational methods predict the compound’s bioavailability?

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes).

- Density Functional Theory (DFT) : Calculate logP values to estimate hydrophobicity (predicted logP for CHNOS: ~2.8) .

- ADMET Prediction : Use tools like SwissADME to assess CYP450 inhibition risk and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.